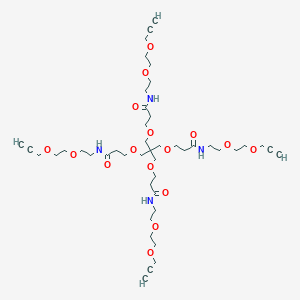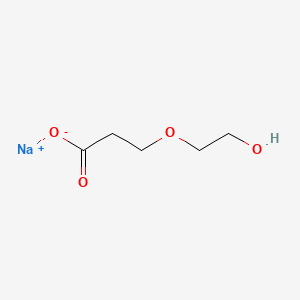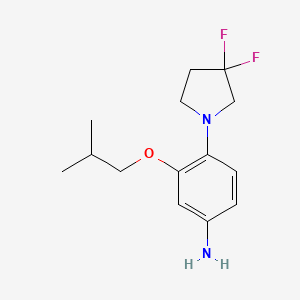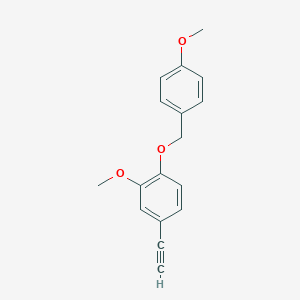
Tetra(3-methoxy-N-(PEG2-prop-2-ynyl)propanamide) Methane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tetra(3-methoxy-N-(PEG2-prop-2-ynyl)propanamide) Methane is a 4-branched molecule with propargyl groups that can be linked to azide-containing biomolecules via Click Chemistry. The hydrophilic polyethylene glycol (PEG) linker increases the water solubility of the compound . This compound is primarily used for research purposes and is available in reagent grade .
Méthodes De Préparation
The synthesis of Tetra(3-methoxy-N-(PEG2-prop-2-ynyl)propanamide) Methane involves the formation of a 4-branched molecule with terminal propargyl groups. The propargyl groups can react with azide compounds or biomolecules via copper-catalyzed Click Chemistry to form a stable triazole linkage . The reaction conditions typically involve the use of copper catalysts and appropriate solvents such as DMSO, DCM, or DMF . Industrial production methods are similar but scaled up to meet demand, ensuring high purity and consistency.
Analyse Des Réactions Chimiques
Tetra(3-methoxy-N-(PEG2-prop-2-ynyl)propanamide) Methane primarily undergoes Click Chemistry reactions, specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction forms a stable triazole linkage between the propargyl groups and azide-containing biomolecules . The major products formed from these reactions are triazole-linked compounds, which are highly stable and useful in various applications.
Applications De Recherche Scientifique
Tetra(3-methoxy-N-(PEG2-prop-2-ynyl)propanamide) Methane has several scientific research applications:
Chemistry: Used as a crosslinker in the synthesis of complex molecules and polymers.
Biology: Facilitates the labeling and tracking of biomolecules in biological systems.
Medicine: Potential use in drug delivery systems due to its water solubility and ability to form stable linkages with biomolecules.
Industry: Employed in the development of advanced materials and coatings
Mécanisme D'action
The mechanism of action of Tetra(3-methoxy-N-(PEG2-prop-2-ynyl)propanamide) Methane involves the formation of stable triazole linkages through Click Chemistry. The propargyl groups react with azide-containing biomolecules in the presence of a copper catalyst, forming a triazole ring. This reaction is highly specific and efficient, making it ideal for various applications in research and industry .
Comparaison Avec Des Composés Similaires
Tetra(3-methoxy-N-(PEG2-prop-2-ynyl)propanamide) Methane is unique due to its 4-branched structure and hydrophilic PEG linker, which enhances its water solubility. Similar compounds include:
Tetra(3-methoxy-N-(PEG5-prop-2-ynyl)propanamide) Methane: Similar structure but with a longer PEG linker, providing different solubility and reactivity properties.
Other PEG-based crosslinkers: Varying in the length of the PEG chain and the type of functional groups, offering a range of properties for different applications.
This compound’s unique structure and properties make it a valuable tool in various scientific and industrial applications.
Propriétés
Formule moléculaire |
C45H72N4O16 |
|---|---|
Poids moléculaire |
925.1 g/mol |
Nom IUPAC |
3-[3-[3-oxo-3-[2-(2-prop-2-ynoxyethoxy)ethylamino]propoxy]-2,2-bis[[3-oxo-3-[2-(2-prop-2-ynoxyethoxy)ethylamino]propoxy]methyl]propoxy]-N-[2-(2-prop-2-ynoxyethoxy)ethyl]propanamide |
InChI |
InChI=1S/C45H72N4O16/c1-5-17-54-29-33-58-25-13-46-41(50)9-21-62-37-45(38-63-22-10-42(51)47-14-26-59-34-30-55-18-6-2,39-64-23-11-43(52)48-15-27-60-35-31-56-19-7-3)40-65-24-12-44(53)49-16-28-61-36-32-57-20-8-4/h1-4H,9-40H2,(H,46,50)(H,47,51)(H,48,52)(H,49,53) |
Clé InChI |
VOYNIBHWRZGPJB-UHFFFAOYSA-N |
SMILES canonique |
C#CCOCCOCCNC(=O)CCOCC(COCCC(=O)NCCOCCOCC#C)(COCCC(=O)NCCOCCOCC#C)COCCC(=O)NCCOCCOCC#C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![tert-Butyl ((4-aminobicyclo[1.1.1]pentan-2-yl)methyl)carbamate](/img/structure/B13723092.png)
![3-Cyclobutyl-1-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea](/img/structure/B13723100.png)

![5-[1-(Propane-2-sulfonyl)-1H-pyrazol-4-yl]-pyridine-3-carbaldehyde](/img/structure/B13723108.png)

![1-[1-(3-Methoxy-4-methylphenyl)cyclobutyl]-3-methyl-1-butylamine](/img/structure/B13723120.png)


![Methyl 4-[(oxan-4-yl)amino]benzoate](/img/structure/B13723134.png)

![(3-{[4-(Aminomethyl)piperidin-1-yl]carbonyl}phenyl)dimethylamine](/img/structure/B13723145.png)
![(5E)-5-[(1-methyl-1H-pyrrol-2-yl)methylidene]-3-phenyl-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one](/img/structure/B13723149.png)
![(3S)-3-[3-(dimethylamino)propyl]-3-(4-fluorophenyl)-1,3-dihydro-2-benzofuran-5-carbonitrile; oxalic acid](/img/structure/B13723174.png)
